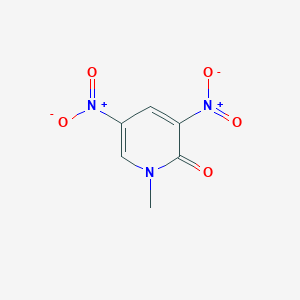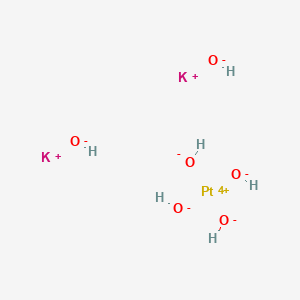
1-Methyl-3,5-dinitro-1H-pyridin-2-one
Overview
Description
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a chemical compound that has been explored in various scientific studies for its unique chemical and physical properties. The compound belongs to the class of pyridones, which are known for their diverse range of applications in chemical synthesis, materials science, and potentially in pharmaceuticals, although the latter is excluded from this discussion as per the guidelines.
Synthesis Analysis
The synthesis of derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves various chemical pathways. One notable method includes the reaction of ketones or aldehydes with 1-methyl-3,5-dinitro-2-pyridone in the presence of ammonia, leading to the formation of alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. This process showcases the compound's reactivity towards nucleophilic substitution and ring transformation reactions under specific conditions (Tohda et al., 1990).
Molecular Structure Analysis
The molecular structure of 1-Methyl-3,5-dinitro-1H-pyridin-2-one derivatives has been characterized using techniques like NMR and X-ray diffraction. Studies show the existence of intramolecular hydrogen bonding and resonances that favor co-planarity within the structure, leading to a stable chelate ring almost co-planar with the pyridine ring. This structural feature is crucial for understanding the compound's chemical behavior and reactivity (Wandas & Talik, 2013).
Chemical Reactions and Properties
1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes various chemical reactions, including nucleophilic substitution, due to its electron-deficient nature. The compound's reactivity has been explored in the context of synthesizing complex molecules, highlighting its potential as a building block in organic synthesis. The presence of nitro groups further enhances its reactivity, making it a versatile compound for synthesizing a wide range of chemical structures (Tohda et al., 1990).
Scientific Research Applications
Synthesis and Characterization
1-Methyl-3,5-dinitro-1H-pyridin-2-one and its derivatives have been synthesized and characterized through various methods, illustrating the compound's versatility in chemical synthesis. For example, its interaction with cycloalkanones in the presence of ammonium acetate leads to the formation of nitrated cycloalka[b]pyridines, showcasing its potential in creating structurally diverse compounds. These transformations underline the compound's significance in organic chemistry, especially in the synthesis of nitroaromatic compounds which are crucial for various industrial and research applications (Le, Asahara, & Nishiwaki, 2014).
Molecular Structure and Spectroscopy
The molecular and crystal structures of derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one have been extensively studied. These studies include X-ray diffraction and quantum chemical DFT calculations to determine the compounds' conformation and electronic properties. For instance, investigations into the azo bond's conformation in 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine reveal significant insights into how structural features influence the material's physical properties, such as IR and Raman spectra, and electron properties (Michalski et al., 2018).
Applications in Material Science
The research on 1-Methyl-3,5-dinitro-1H-pyridin-2-one and its derivatives extends into material science, particularly in the development of new optical crystals and materials with specific electronic properties. For example, the synthesis and structural characterization of a new optical crystal, derived from the reaction between 2-amino-3-methyl pyridine and 3,5-dinitro benzoic acid, highlight the compound's potential in creating materials with significant optical transparency and thermal stability, which are essential for various technological applications (Sathya, Dhamodharan, & Dhandapani, 2018).
Energetic Materials Design
Moreover, the compound has been explored in the context of designing energetic materials. Bridged pyridine-based energetic derivatives involving 1-Methyl-3,5-dinitro-1H-pyridin-2-one structures have been theoretically investigated for their detonation properties, thermal stabilities, and heats of formation. These studies offer a pathway to developing high-performance energetic materials by leveraging the intrinsic properties of nitro-substituted pyridines (Zhai et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-methyl-3,5-dinitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVELJVEBLWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394381 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
CAS RN |
14150-94-8 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















